molecular formula C16H13BrN2O3 B11702980 (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

Cat. No.: B11702980
M. Wt: 361.19 g/mol
InChI Key: CTYJJDXGLLLHOB-PKNBQFBNSA-N
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Description

(2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, a cyano group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the bromophenyl group, and the addition of the cyano and hydroxyethyl groups. Common synthetic routes may involve:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Addition of the cyano group: This can be done through a nucleophilic substitution reaction using a cyanide source.

    Addition of the hydroxyethyl group: This step may involve the reaction of an appropriate alcohol with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its functional groups can interact with proteins, nucleic acids, and other biomolecules, providing insights into molecular mechanisms.

Medicine

In medicine, (2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE may have potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and the study of disease mechanisms.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-[5-(2-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE has a unique combination of functional groups that confer distinct chemical and biological properties. Its cyano and hydroxyethyl groups, in particular, provide additional sites for interaction with molecular targets, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C16H13BrN2O3/c17-14-4-2-1-3-13(14)15-6-5-12(22-15)9-11(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b11-9+

InChI Key

CTYJJDXGLLLHOB-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Br

Origin of Product

United States

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